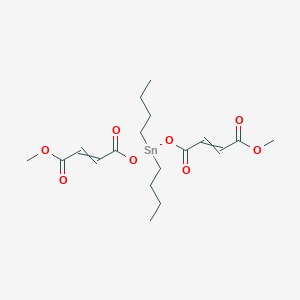
di-N-butylbis(methylmaleate)tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-N-butylbis(methylmaleate)tin: is an organotin compound with the molecular formula C18H28O8Sn and a molar mass of 491.12 g/mol . This compound is characterized by its unique structure, which includes two butyl groups and two methylmaleate groups bonded to a tin atom. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-N-butylbis(methylmaleate)tin can be synthesized through the reaction of dibutyltin oxide with methylmaleic anhydride in the presence of a suitable solvent. The reaction typically requires heating and stirring to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Di-N-butylbis(methylmaleate)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The butyl or methylmaleate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Chemistry: Di-N-butylbis(methylmaleate)tin is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics .
Medicine: The compound is being investigated for its potential use in cancer therapy. Its ability to interact with cellular pathways and induce apoptosis in cancer cells is of particular interest .
Industry: In the industrial sector, this compound is used as a stabilizer in the production of plastics and as a catalyst in the synthesis of various chemicals .
Mechanism of Action
The mechanism by which di-N-butylbis(methylmaleate)tin exerts its effects involves its interaction with cellular components. The tin center can coordinate with various biomolecules, disrupting their normal function. This interaction can lead to the inhibition of enzymes, disruption of cell membranes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dibutyltin dichloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Known for its use as a biocide but with higher toxicity.
Dibutyltin diacetate: Used as a catalyst in organic synthesis with different functional groups.
Uniqueness: Di-N-butylbis(methylmaleate)tin is unique due to its specific structure, which imparts distinct reactivity and applications. Its dual functional groups (butyl and methylmaleate) allow for versatile chemical interactions, making it valuable in various fields.
Properties
Molecular Formula |
C18H28O8Sn |
|---|---|
Molecular Weight |
491.1 g/mol |
IUPAC Name |
4-O-[dibutyl-(4-methoxy-4-oxobut-2-enoyl)oxystannyl] 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/2C5H6O4.2C4H9.Sn/c2*1-9-5(8)3-2-4(6)7;2*1-3-4-2;/h2*2-3H,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
WNDWDJLPMLWBHW-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















